Cas no 56133-37-0 (4-Isothiazolecarboxylic acid, methyl ester)

4-Isothiazolecarboxylic acid, methyl ester 化学的及び物理的性質

名前と識別子

-

- 4-Isothiazolecarboxylic acid, methyl ester

- Methylisothiazole-4-carboxylate

- methyl 1,2-thiazole-4-carboxylate

- EN300-315804

- A918089

- Methyl isothiazole-4-carboxylate

- AKOS027337730

- AS-47544

- F14219

- 56133-37-0

- SCHEMBL4456688

- MFCD19703690

- DB-381287

-

- MDL: MFCD19703690

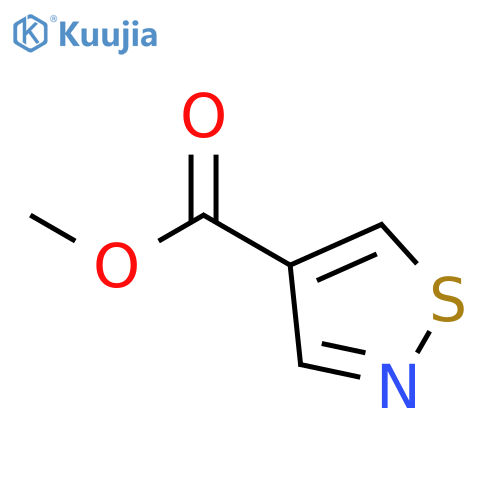

- インチ: InChI=1S/C5H5NO2S/c1-8-5(7)4-2-6-9-3-4/h2-3H,1H3

- InChIKey: YELIYGBMHIGZIN-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=CSN=C1)OC

計算された属性

- せいみつぶんしりょう: 143.00415

- どういたいしつりょう: 143.00409958g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 118

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 67.4Ų

じっけんとくせい

- PSA: 39.19

4-Isothiazolecarboxylic acid, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-315804-5.0g |

methyl 1,2-thiazole-4-carboxylate |

56133-37-0 | 95.0% | 5.0g |

$2858.0 | 2025-03-19 | |

| Enamine | EN300-315804-0.1g |

methyl 1,2-thiazole-4-carboxylate |

56133-37-0 | 95.0% | 0.1g |

$342.0 | 2025-03-19 | |

| Enamine | EN300-315804-0.05g |

methyl 1,2-thiazole-4-carboxylate |

56133-37-0 | 95.0% | 0.05g |

$229.0 | 2025-03-19 | |

| Enamine | EN300-315804-0.25g |

methyl 1,2-thiazole-4-carboxylate |

56133-37-0 | 95.0% | 0.25g |

$487.0 | 2025-03-19 | |

| Enamine | EN300-315804-2.5g |

methyl 1,2-thiazole-4-carboxylate |

56133-37-0 | 95.0% | 2.5g |

$1931.0 | 2025-03-19 | |

| Enamine | EN300-315804-10.0g |

methyl 1,2-thiazole-4-carboxylate |

56133-37-0 | 95.0% | 10.0g |

$4236.0 | 2025-03-19 | |

| A2B Chem LLC | AG61981-500mg |

Methyl isothiazole-4-carboxylate |

56133-37-0 | 95% | 500mg |

$844.00 | 2024-04-19 | |

| 1PlusChem | 1P00E7EL-1g |

4-Isothiazolecarboxylic acid, Methyl ester |

56133-37-0 | 95% | 1g |

$1275.00 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1637568-1g |

Methyl isothiazole-4-carboxylate |

56133-37-0 | 98% | 1g |

¥10374.00 | 2024-05-08 | |

| Ambeed | A382619-5g |

Methyl isothiazole-4-carboxylate |

56133-37-0 | 97% | 5g |

$2933.0 | 2024-07-18 |

4-Isothiazolecarboxylic acid, methyl ester 関連文献

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

4-Isothiazolecarboxylic acid, methyl esterに関する追加情報

4-Isothiazolecarboxylic Acid, Methyl Ester: A Comprehensive Overview

4-Isothiazolecarboxylic acid, methyl ester (CAS No. 56133-37-0) is a chemical compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound, also referred to as methyl 4-isothiazolecarboxylate, belongs to the class of isothiazoles, which are heterocyclic compounds with a five-membered ring containing two heteroatoms: one sulfur and one nitrogen. The methyl ester functional group adds versatility to its chemical properties, making it a valuable intermediate in various synthetic pathways.

The structure of 4-isothiazolecarboxylic acid, methyl ester consists of a five-membered ring with sulfur at position 1 and nitrogen at position 3. The carboxylic acid group is attached at position 4, and the esterification with methanol introduces a methyl group. This arrangement imparts unique electronic and steric properties to the molecule, enabling it to participate in a wide range of chemical reactions. Recent studies have highlighted its potential as a building block for advanced materials, including polymer additives and bioactive molecules.

In terms of synthesis, methyl 4-isothiazolecarboxylate can be prepared via several methods. One common approach involves the reaction of thiourea with an appropriate aldehyde or ketone under acidic conditions, followed by esterification. This method has been optimized in recent research to improve yield and purity. Another route involves the cyclization of aminothio acids, which has been explored for its scalability in industrial settings.

The application of 4-isothiazolecarboxylic acid, methyl ester spans multiple industries. In the pharmaceutical sector, it has been investigated as a precursor for bioactive compounds with potential anti-inflammatory and antitumor properties. For instance, a study published in 2023 demonstrated its role in synthesizing derivatives that exhibit selective inhibition against certain cancer cell lines. This highlights its importance in drug discovery pipelines.

In the field of materials science, this compound has been utilized as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Researchers have reported that incorporating methyl 4-isothiazolecarboxylate into polymer networks can significantly improve their resistance to degradation under harsh conditions. Such advancements are particularly relevant for applications in aerospace and electronics.

The environmental impact of synthesizing and using 4-isothiazolecarboxylic acid, methyl ester has also been a topic of recent research. Studies have focused on developing greener synthesis routes that minimize waste and energy consumption. For example, catalytic systems using enzymes or metal nanoparticles have been explored to facilitate the reaction under milder conditions.

In conclusion, CAS No. 56133-37-0, or methyl 4-isothiazolecarboxylate, is a versatile compound with promising applications across various domains. Its unique chemical structure and reactivity make it an invaluable tool in modern organic synthesis. As research continues to uncover new avenues for its use, this compound is poised to play an even more significant role in advancing scientific and industrial progress.

56133-37-0 (4-Isothiazolecarboxylic acid, methyl ester) 関連製品

- 93667-66-4(dl-3-Methylvaline hydrochloride)

- 1805404-24-3(3-Chloro-4-(difluoromethyl)-5-methoxypyridine-2-methanol)

- 2172569-55-8(1-(1-Aminopropyl)-3,5-dimethylcyclohexan-1-ol)

- 1807084-66-7(Ethyl 4-(bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-2-acetate)

- 2418708-95-7(Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate)

- 65851-39-0(5-Chloro-8-hydroxyquinoline glucuronide)

- 1805491-72-8(Ethyl 2-chloromethyl-5-cyano-4-ethylphenylacetate)

- 946714-14-3((2'-Fluoro1,1'-biphenyl-2-yl)methanamine)

- 2680561-83-3(3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2248198-68-5((2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid)